6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Catalog No.
S731684
CAS No.
70558-11-1
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-3,4-dihydro-2H-1,4-benzoxazine

CAS Number

70558-11-1

Product Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2

InChI Key

WMVHXRNLZBQWFK-UHFFFAOYSA-N

SMILES

C1COC2=C(N1)C=C(C=C2)Cl

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)Cl

Synthesis and Characterization:

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized and characterized by researchers, and its properties have been reported in scientific literature. For instance, a study published in the journal Molecules details the synthesis of this compound and its derivatives through a multi-step process. [] The study also includes characterization data using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. []

Potential Applications:

Research suggests that 6-chloro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives may have potential applications in various fields, including:

  • Medicinal chemistry: Studies have explored the potential of this compound class for applications like anticonvulsant and anticancer agents. [, ] However, it is important to note that these are preliminary findings, and further research is needed to determine the efficacy and safety of these compounds for therapeutic purposes.
  • Material science: Research has investigated the use of benzoxazine derivatives, including 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, in the development of new polymeric materials with desirable properties such as high thermal stability and flame retardancy. []

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound characterized by the fusion of a benzene ring with an oxazine ring. The presence of a chlorine atom at the 6th position of the benzoxazine structure significantly influences its chemical and biological properties. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form oxides or hydroxylated derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield hydrogenated derivatives, typically using reducing agents like sodium borohydride.
  • Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions, employing nucleophiles such as amines or thiols .

Major Products Formed

  • Oxidation: Produces oxides or hydroxylated derivatives.
  • Reduction: Yields hydrogenated benzoxazine derivatives.
  • Substitution: Results in various substituted benzoxazine compounds based on the nucleophile used.

Research indicates that 6-chloro-3,4-dihydro-2H-1,4-benzoxazine exhibits promising biological activities. Investigations have highlighted its potential antimicrobial and anti-inflammatory properties. Additionally, it is being explored as a lead compound in the development of new pharmaceuticals aimed at treating cancer and infectious diseases .

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine generally involves cyclization reactions. A common method includes:

  • Reagents: 2-Aminophenol and chloroacetyl chloride in the presence of a base like triethylamine.
  • Solvent: Typically dichloromethane or another suitable organic solvent.
  • Conditions: The reaction is conducted at room temperature to moderate heating over several hours to achieve cyclization .

Synthetic Route Example

text
Step 1: Dissolve 2-aminophenol in dichloromethane.Step 2: Add chloroacetyl chloride and triethylamine.Step 3: Stir the mixture at room temperature until completion.Step 4: Isolate the product through standard extraction and purification techniques.

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine finds utility in various domains:

  • Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its antimicrobial and anti-inflammatory properties.
  • Medicine: Potential lead compound for new drugs targeting cancer and infectious diseases.
  • Industry: Used in producing advanced materials such as polymers and resins due to its unique properties .

Studies on the interactions of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine with biological systems are ongoing. These investigations focus on understanding its mechanism of action against microbial pathogens and its role in modulating inflammatory responses. Preliminary results suggest that this compound may influence specific biochemical pathways involved in disease processes .

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine can be compared to other benzoxazine derivatives:

Similar Compounds

  • 3,4-Dihydro-2H-benzoxazine
    • Lacks chlorine substitution; may exhibit different reactivity and biological activity.
  • N-Dichloroacetyl-3,4-dihydro-3-methyl-benzoxazine
    • Contains additional functional groups affecting solubility and reactivity.
  • 6-Methylbenzoxazine
    • Substituted at the 6th position with a methyl group; differences in biological activity.

Uniqueness

The unique presence of the chlorine atom at the 6th position distinguishes 6-chloro-3,4-dihydro-2H-1,4-benzoxazine from other benzoxazine derivatives. This substitution affects its chemical reactivity and potential biological activity, making it particularly valuable for specific applications in research and industry .

XLogP3

2.3

Wikipedia

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine

Dates

Modify: 2023-08-15

Explore Compound Types